5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%
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Overview
Description
5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Pharmaceutical Research
Imidazo[1,2-a]pyridine derivatives, which include the compound , have been found to have a broad range of biological and pharmacological activities . These activities include antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects . This makes the compound a potential candidate for drug development in these areas.
Cancer Research
Imidazo[1,2-a]pyridine derivatives have shown significant potency as anti-cancer drugs . The compound could potentially be used in the development of new cancer treatments.
Material Science
The class of aromatic heterocycles, which includes this compound, has great potential in material science . They could be used in the development of new materials with unique properties.
Optoelectronic Devices
These compounds have shown promising innovations in different technological applications, such as optoelectronic devices . They could be used in the development of new types of sensors and other electronic devices.
Sensors
Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . The compound could potentially be used in the creation of new types of sensors.
Confocal Microscopy and Imaging
These compounds have been used as emitters for confocal microscopy and imaging . This suggests potential applications in medical imaging and diagnostics.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have potential as covalent anticancer agents . They have been synthesized as a series of novel KRAS G12C inhibitors .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit kras g12c, a protein involved in cell signaling pathways related to cell growth and proliferation .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities and are used in the development of various drugs . Therefore, the future directions of 5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide could be in the development of new drugs with various biological activities.
properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7-14-5(4-16(6)7)8(17)15-13/h1-4H,13H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKSXDLKVCJLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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